molecular formula C15H11N3O3S B2607227 N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide CAS No. 313233-83-9

N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2607227
CAS No.: 313233-83-9
M. Wt: 313.33
InChI Key: SIHVIDMIKNQGPY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown promising activity against various bacterial and fungal strains.

    Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, tuberculosis, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are crucial for cell proliferation and survival. Additionally, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and generating reactive oxygen species .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer properties.

    2-arylbenzothiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and anticancer effects.

    N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: Studied for their potential as optical materials and biological agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-10(5-4-7-12(9)18(20)21)14(19)17-15-16-11-6-2-3-8-13(11)22-15/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHVIDMIKNQGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313233-83-9
Record name N-(1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-NITROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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